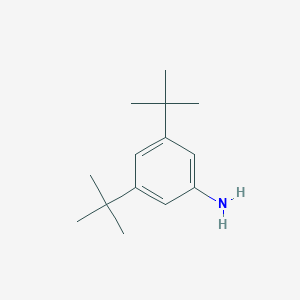

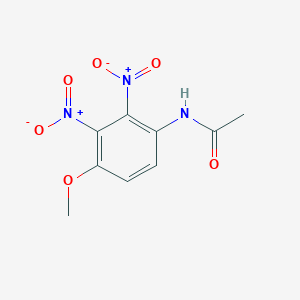

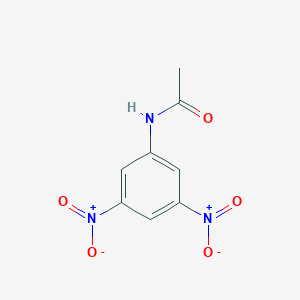

N-(3,5-dinitrophenyl)acetamide

Übersicht

Beschreibung

N-(3,5-dinitrophenyl)acetamide, also known as DNPA, is a chemical compound that has been extensively used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents. DNPA has been synthesized by various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Wirkmechanismus

N-(3,5-dinitrophenyl)acetamide acts as a substrate for enzymes that catalyze the hydrolysis of amides and esters. The mechanism of action involves the formation of an intermediate complex between N-(3,5-dinitrophenyl)acetamide and the enzyme, followed by the hydrolysis of the amide or ester bond. The resulting products are 3,5-dinitroaniline and the corresponding acid or alcohol.

Biochemische Und Physiologische Effekte

N-(3,5-dinitrophenyl)acetamide has been shown to have no significant toxicity or adverse effects on living organisms. However, it has been reported to have an inhibitory effect on the growth of certain bacteria, such as Bacillus subtilis. N-(3,5-dinitrophenyl)acetamide has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-(3,5-dinitrophenyl)acetamide in laboratory experiments is its high reactivity towards primary and secondary amines. This makes it a useful reagent for the detection of these compounds. N-(3,5-dinitrophenyl)acetamide is also relatively easy to synthesize and has a long shelf life. However, one of the limitations of using N-(3,5-dinitrophenyl)acetamide is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Zukünftige Richtungen

There are several potential future directions for research involving N-(3,5-dinitrophenyl)acetamide. One area of interest is the development of new methods for synthesizing N-(3,5-dinitrophenyl)acetamide that are more efficient and yield higher amounts of the compound. Another area of interest is the use of N-(3,5-dinitrophenyl)acetamide in the development of new enzyme assays for the detection of amides and esters. Additionally, the use of N-(3,5-dinitrophenyl)acetamide in the development of new drugs and therapies is an area of potential future research.

Wissenschaftliche Forschungsanwendungen

N-(3,5-dinitrophenyl)acetamide has been widely used in scientific research as a reagent for the detection of primary and secondary amines. It has been used in the synthesis of peptides and proteins, as well as in the determination of protein structure and function. N-(3,5-dinitrophenyl)acetamide has also been used as a substrate for enzymes such as amidases and esterases. The use of N-(3,5-dinitrophenyl)acetamide in these applications has led to significant advancements in the field of biochemistry and molecular biology.

Eigenschaften

CAS-Nummer |

38802-18-5 |

|---|---|

Produktname |

N-(3,5-dinitrophenyl)acetamide |

Molekularformel |

C8H7N3O5 |

Molekulargewicht |

225.16 g/mol |

IUPAC-Name |

N-(3,5-dinitrophenyl)acetamide |

InChI |

InChI=1S/C8H7N3O5/c1-5(12)9-6-2-7(10(13)14)4-8(3-6)11(15)16/h2-4H,1H3,(H,9,12) |

InChI-Schlüssel |

ZXERTWPNZJETAC-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Kanonische SMILES |

CC(=O)NC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Andere CAS-Nummern |

38802-18-5 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.